![molecular formula C27H46O B1241615 5alpha-Furostan](/img/structure/B1241615.png)
5alpha-Furostan
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Overview
Description
5alpha-furostan is a furostan.
Scientific Research Applications
Synthesis and Biological Activity
5alpha-Furostan analogues, specifically in brassinosteroids, have been synthesized and studied for their biological activity. In a study by Romero-Ávila et al. (2007), two furostanic analogues demonstrated significant stimulation in bean second internode elongation tests, suggesting potential agricultural applications (Romero-Ávila et al., 2007).
Oligoglycosides from Plant Seeds
Furostane-type steroidal oligoglycosides have been isolated from seeds like those of Allium tuberosum. Ikeda et al. (2004) identified unique structures in these oligoglycosides, hinting at potential uses in pharmacology and biochemistry (Ikeda et al., 2004).
Cytotoxic Saponins and Glucosides
Perrone et al. (2005) identified new furostanol saponins and a megastigmane glucoside from Tribulus parvispinus with cytotoxic activities against various cells, suggesting potential in cancer research (Perrone et al., 2005).
Inhibitory Action Against NO Production
New polyhydroxylated furostanol saponins from Tupistra chinensis rhizomes showed marked inhibitory action against NO production in rat macrophages, as reported by Xu et al. (2007). This suggests potential anti-inflammatory applications (Xu et al., 2007).
5alpha-Reductase Inhibition
Research has also explored the 5alpha-reductase inhibitory effect of compounds related to 5alpha-Furostan. For instance, Liu et al. (2006) found that certain triterpenoids isolated from Ganoderma lucidum demonstrated inhibitory activity, suggesting potential uses in conditions influenced by this enzyme (Liu et al., 2006).
Biomass-Derived Furan Derivatives
The research by Chheda et al. (2007) indicated the potential of 5alpha-Furostan derivatives, like 5-hydroxymethylfurfural, in the sustainable production of fine chemicals and plastics from biomass-derived carbohydrates (Chheda et al., 2007).
properties
Molecular Formula |
C27H46O |
---|---|
Molecular Weight |
386.7 g/mol |
IUPAC Name |
(1R,2S,4S,7S,8R,9S,12S,13S,18R)-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane |
InChI |
InChI=1S/C27H46O/c1-17(2)9-12-23-18(3)25-24(28-23)16-22-20-11-10-19-8-6-7-14-26(19,4)21(20)13-15-27(22,25)5/h17-25H,6-16H2,1-5H3/t18-,19-,20-,21+,22+,23?,24+,25+,26+,27+/m1/s1 |
InChI Key |
CTYOUOHIEXEYAW-IJOMSEEBSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(CCCC5)C)C)OC1CCC(C)C |
SMILES |
CC1C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCCC5)C)C)CCC(C)C |
Canonical SMILES |
CC1C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCCC5)C)C)CCC(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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